molecular formula C8H11N3O3 B12884628 5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide CAS No. 91526-19-1

5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide

Katalognummer: B12884628
CAS-Nummer: 91526-19-1
Molekulargewicht: 197.19 g/mol
InChI-Schlüssel: ANFASFNTTPFMPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a hydroxyl group, an oxolan ring, and an imidazole ring, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide typically involves the reaction of oxolan-2-yl derivatives with imidazole-4-carboxamide under specific conditions. One common method includes the use of hydroxylamine hydrochloride in ethylene glycol, which facilitates the formation of the desired compound through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the oxolan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, alcohols, amines, and substituted imidazole or oxolan derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential role in biological pathways and interactions with enzymes or receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Wirkmechanismus

The mechanism of action of 5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and imidazole ring play crucial roles in binding to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Hydroxy-1-(oxolan-2-yl)-1H-imidazole-4-carboxamide is unique due to the presence of both an oxolan ring and an imidazole ring, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

91526-19-1

Molekularformel

C8H11N3O3

Molekulargewicht

197.19 g/mol

IUPAC-Name

5-hydroxy-1-(oxolan-2-yl)imidazole-4-carboxamide

InChI

InChI=1S/C8H11N3O3/c9-7(12)6-8(13)11(4-10-6)5-2-1-3-14-5/h4-5,13H,1-3H2,(H2,9,12)

InChI-Schlüssel

ANFASFNTTPFMPZ-UHFFFAOYSA-N

Kanonische SMILES

C1CC(OC1)N2C=NC(=C2O)C(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.